Synthetic Yield in Sulphide‑Contraction-Based Alkylation: Ethyl vs. Methyl Ester
In a comparative study of sulphide‑contraction reactions with N‑arylpyrrolidine‑2‑thiones, the ethyl ester (target compound) gave a substantially lower isolated yield (≈6%) than the structurally analogous methyl ester (≈20%) [1]. This three‑fold difference in isolated product underscores the sensitivity of the transformation to the ester alkyl group and has direct implications for route‑scouting and cost‑of‑goods calculations.
| Evidence Dimension | Isolated yield in sulphide‑contraction alkylation |
|---|---|
| Target Compound Data | ≈6% |
| Comparator Or Baseline | Methyl E-(dihydrofuran-2-ylidene)acetate (CAS 52196‑15‑3): ≈20% |
| Quantified Difference | ~14 percentage points (3.3‑fold lower for ethyl ester) |
| Conditions | Reaction of alkyl bromoacetates with N‑arylpyrrolidine‑2‑thiones in sulphide‑contraction protocol (Tetrahedron 1988, 44, 3025) |
Why This Matters
A 3.3‑fold yield difference directly impacts the cost and scalability of synthetic routes that utilize this intermediate, making the ethyl ester a poor choice when high‑yielding alkylation is required.
- [1] Michael JP, Hosken GD, Howard AS. Syntheses of alkyl (E)-(1-aryl-2-pyrrolidinylidene) acetates. Tetrahedron. 1988;44:3025. View Source
